Immepip dihydrobromide

Receptor Pharmacology Binding Assays Histamine Signaling

Immepip dihydrobromide is differentiated by its balanced dual agonism at H3 (Ki=0.4 nM) and H4 (Ki=9 nM) receptors. Unlike highly selective H3-only agonists (e.g., methimepip) or H3-biased analogs (e.g., immethridine, which shows >27-fold weaker H4 binding), immepip dihydrobromide simultaneously activates both receptor populations. This profile is essential for studies of H3/H4 interplay in neuroinflammation, CNS histaminergic signaling (validated via microdialysis for BBB penetration), and peripheral H4-mediated immune responses. Substituting with a 'potent H3 agonist' risks experimental failure from absent or altered H4 activity. Equipotent to (R)-α-methylhistamine for seamless legacy data comparison.

Molecular Formula C9H17Br2N3
Molecular Weight 327.06 g/mol
CAS No. 164391-47-3
Cat. No. B1671797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImmepip dihydrobromide
CAS164391-47-3
SynonymsImmepip (hydrobromide)
Molecular FormulaC9H17Br2N3
Molecular Weight327.06 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CN=CN2.Br.Br
InChIInChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H
InChIKeyYGNJPNRDGXJQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Immepip Dihydrobromide (CAS 164391-47-3): A Procurement Guide for the Potent H3/H4 Receptor Agonist


Immepip dihydrobromide is the dihydrobromide salt of immepip, a synthetic, nonchiral, and conformationally constrained histamine congener [1]. It functions as a potent agonist at both histamine H3 and H4 receptors, with established utility as a standard research tool in the field [2]. Its value proposition in procurement lies in its specific, well-characterized dual agonism profile, which distinguishes it from both highly selective H3-only agonists and antagonists, making it a critical compound for studying the interplay between these related receptor systems .

Why Immepip Dihydrobromide Cannot Be Replaced by Other 'H3 Agonists'


Substituting immepip dihydrobromide with a seemingly similar 'potent H3 receptor agonist' introduces significant risk of experimental failure due to profound differences in H4 receptor activity and functional selectivity. For instance, while the close analog immethridine shares sub-nanomolar H3 affinity, its H4 binding is over 27-fold weaker than that of immepip, resulting in a distinct pharmacological fingerprint [1]. Conversely, the immepip derivative methimepip achieves extreme H3 selectivity by sacrificing nearly all H4 activity [2]. These differences mean that outcomes in models where both H3 and H4 receptors are present—such as in inflammation or complex neuronal signaling—cannot be reliably reproduced with more selective compounds. Furthermore, subtle variations in functional assays, such as cAMP inhibition, reveal that even compounds with near-identical binding affinities (e.g., proxyfan) can exhibit different intrinsic activities [3], underscoring that 'H3 agonist' is a functional class, not a specification for interchangeable chemical tools.

Quantitative Differentiators: Immepip Dihydrobromide vs. Key Comparators


H3 Receptor Binding Affinity: Equipotent to the Gold-Standard Agonist

Immepip dihydrobromide demonstrates sub-nanomolar binding affinity for the human H3 receptor that is equipotent to the historical gold-standard agonist, (R)-α-methylhistamine . This establishes immepip as a directly comparable, modern alternative for assays requiring potent H3 activation. In contrast, the structurally related analog methimepip, while also highly potent, achieves a different selectivity profile [1].

Receptor Pharmacology Binding Assays Histamine Signaling

Dual H3/H4 Agonism Profile: Distinct from Highly Selective H3 Analogs

Immepip dihydrobromide is characterized by its potent dual agonism at both H3 and H4 receptors. Its selectivity for H3 over H4 is approximately 22-fold (Ki H3 = 0.4 nM; Ki H4 = 9 nM) [1]. This profile starkly contrasts with closely related analogs: methimepip is a 2000-fold selective H3 agonist over H4 [2], while immethridine is 300-fold selective [3]. These quantitative differences in selectivity ratios define their unique utility.

Receptor Selectivity Immunopharmacology Neuroimmunology

Functional Agonism in cAMP Accumulation: A Benchmark Profile

In a functional assay measuring cAMP accumulation, immepip acts as a full agonist, with a potency (pKD) comparable to other reference agonists. A head-to-head comparison in the same study shows that immepip, immethridine, and proxyfan share virtually identical pKD values in this specific assay context [1]. This data confirms immepip's consistent and robust functional efficacy as a benchmark agonist, which is crucial for screening and pharmacological characterization studies.

Functional Assays Signal Transduction GPCR Pharmacology

In Vivo Brain Penetration and Functional Response

Immepip dihydrobromide is demonstrated to readily cross the blood-brain barrier following peripheral administration, leading to a quantifiable and sustained reduction in brain histamine release [1]. This validated in vivo CNS activity is a critical differentiator from H3 agonists that lack this property. While its derivative methimepip also shows this effect, immepip provides a more balanced H3/H4 profile for in vivo studies [2].

In Vivo Pharmacology CNS Research Neurochemistry

Defined Product Purity: Ensuring Reproducible Experimental Data

For procurement, a verifiable purity specification is essential. Commercial sources of immepip dihydrobromide (CAS 164391-47-3) consistently report a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity minimizes the risk of confounding results from unknown impurities and ensures batch-to-batch consistency in experimental outcomes.

Analytical Chemistry Quality Control Assay Reproducibility

Optimal Research Applications for Immepip Dihydrobromide


Investigating H3/H4 Receptor Crosstalk in Neuroimmunology

Given its balanced dual agonism at H3 and H4 receptors (Section 3, Item 2), immepip dihydrobromide is the tool of choice for studies probing the functional interplay between these receptors in complex systems like neuroinflammation. Its unique selectivity profile allows researchers to activate both receptor populations simultaneously, a crucial requirement for understanding their combined role in conditions where both are implicated [1]. Using a highly selective H3 agonist would fail to activate H4 receptors, potentially leading to an incomplete or misleading interpretation of the system's physiology.

In Vivo CNS Studies Requiring Blood-Brain Barrier Permeable H3 Activation

For in vivo experiments focused on the central nervous system (CNS), immepip dihydrobromide offers a validated solution. As demonstrated by microdialysis studies (Section 3, Item 4), it reliably crosses the blood-brain barrier after systemic administration to produce a quantifiable, sustained decrease in brain histamine release [2]. This makes it an essential compound for exploring the role of histaminergic neurotransmission in behavioral models, cognition, and sleep regulation, where a moderate level of H3/H4 activation is desired.

Pharmacological Benchmarking and Assay Standardization

Immepip dihydrobromide serves as a robust positive control and pharmacological benchmark for H3 receptor assays. Its well-characterized binding affinity (Section 3, Item 1) and functional potency (Section 3, Item 3) provide a reliable reference point for screening new chemical entities, validating assay performance, and comparing results across different studies or laboratories . Its equipotency with the historical standard (R)-α-methylhistamine allows for direct comparison with legacy data, ensuring continuity in long-term research programs.

Mapping H4 Receptor Pharmacology in Peripheral Tissues

While often used for its CNS activity, the significant H4 receptor agonism of immepip (Ki = 9 nM) (Section 3, Item 2) makes it a valuable tool for studying H4-mediated effects in peripheral systems, such as immune cell chemotaxis and cytokine release [3]. In these applications, immepip provides a more potent H4 stimulus than highly selective H3 agonists like methimepip, enabling clearer elucidation of H4 receptor function in models of inflammation and allergy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Immepip dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.